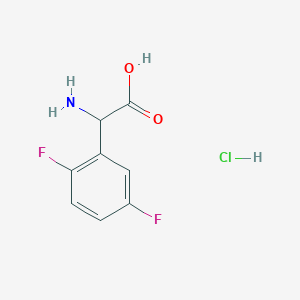

2-Amino-2-(2,5-difluorophenyl)acetic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

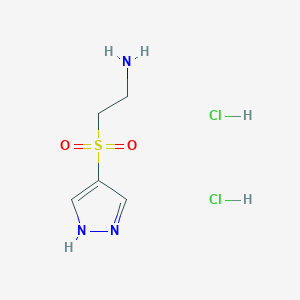

“2-Amino-2-(2,5-difluorophenyl)acetic acid hydrochloride” is a chemical compound with the CAS Number: 1955498-48-2 . It has a molecular weight of 223.61 and its IUPAC name is this compound . The compound is typically stored at room temperature and appears as a powder .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7F2NO2.ClH/c9-4-1-2-6(10)5(3-4)7(11)8(12)13;/h1-3,7H,11H2,(H,12,13);1H . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis

The compound has a molecular weight of 187.14 g/mol . It has a topological polar surface area of 63.3 Ų and a complexity of 201 . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors . The compound also has a rotatable bond count of 2 .Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

2-Amino-2-(2,5-difluorophenyl)acetic acid hydrochloride and its derivatives play a critical role in the synthesis of various complex molecules. For instance, the optimized synthesis of methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride involved reacting the related compound, (+)-alpha-amino(2-chlorophenyl)acetic acid, with methanol solution of thionyl chloride under specific conditions, yielding a total yield of 98% and the product's structure was characterized by FTIR spectrometry (Wang Guo-hua, 2008). Furthermore, triorganotin(IV) derivatives of a closely related compound, 2-{[(E)-1-(2-hydroxyaryl)alkylidene]amino}acetic acid, were synthesized and characterized, revealing a polymeric trans-O2SnC3 trigonal bipyramidal configuration (T. Baul et al., 2002).

Pharmaceutical and Medicinal Chemistry

Derivatives of this compound are also pivotal in medicinal chemistry. For example, compounds synthesized from 2-[(2,6-dichloro phenyl)amino]phenyl acetic acid, a close derivative, showed promising antimicrobial activity, highlighting their potential in developing new antimicrobial agents (N. Patel & A. R. Shaikh, 2011).

Material Science and Analysis

In material science, the adsorption behavior of compounds like 2,4,5-trichlorophenoxy acetic acid on surfaces of materials closely related to this compound derivatives was studied, revealing the potential of these materials in environmental cleanup and sensor technology. The research demonstrated that these compounds could be very effective for the adsorption of pollutants from aqueous solutions (A. Khan & T. Akhtar, 2011).

Organic Chemistry and Reaction Mechanisms

Additionally, this compound and its analogs are crucial in understanding various organic reaction mechanisms. For instance, the study of coupling reactions in the absence of tertiary amines involved carboxylic acids like acetic acid, highlighting the importance of these compounds in fine-tuning reaction conditions and understanding reaction pathways (M. Bodanszky, M. Bednarek, & A. Bodanszky, 2009).

Safety and Hazards

Propiedades

IUPAC Name |

2-amino-2-(2,5-difluorophenyl)acetic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2.ClH/c9-4-1-2-6(10)5(3-4)7(11)8(12)13;/h1-3,7H,11H2,(H,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLWAHXWGYUWABB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(C(=O)O)N)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-(1-naphthamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2357793.png)

![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2357797.png)

![Ethyl 2-[4-(butylamino)quinazolin-2-yl]sulfanylacetate](/img/structure/B2357799.png)

![N-[2-[3-[2-(4-ethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2357800.png)

![N-(2-methoxyphenyl)-2-[(5-pyridin-3-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2357801.png)

![5-(3-chlorophenyl)-2-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2357803.png)

![1-(tert-butyl)-5-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2357810.png)

![3-(3-chlorobenzyl)-6-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2357812.png)

![1-Cyclopropyl-3-[[1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-methylamino]pyrazin-2-one](/img/structure/B2357813.png)

![6-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2357815.png)